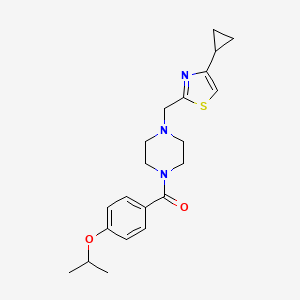

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Description

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a piperazine-based methanone derivative featuring a cyclopropyl-substituted thiazole moiety and a 4-isopropoxyphenyl group. Piperazine methanones are widely explored in medicinal chemistry due to their modular structure, which allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The cyclopropyl group on the thiazole ring may enhance metabolic stability by reducing oxidative metabolism, while the isopropoxyphenyl substituent likely contributes to lipophilicity and membrane permeability. Such compounds are frequently investigated as kinase inhibitors, GPCR modulators, or antimicrobial agents .

Properties

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-15(2)26-18-7-5-17(6-8-18)21(25)24-11-9-23(10-12-24)13-20-22-19(14-27-20)16-3-4-16/h5-8,14-16H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFLDJBGQOXOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.

Mode of Action

The presence of the piperazine ring in the structure suggests that it may interact with its targets in a way similar to other piperazine-containing compounds.

Biochemical Pathways

Piperazine-containing compounds are known to affect a variety of biochemical pathways depending on their specific targets.

Pharmacokinetics

The presence of the piperazine ring in the structure suggests that it may have the ability to positively modulate the pharmacokinetic properties of a drug substance.

Biological Activity

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that belongs to the class of thiazole derivatives. Its unique structural features, including a cyclopropylthiazole moiety and a piperazine ring, suggest significant potential for various biological activities. This article explores its synthesis, biological activities, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 363.47 g/mol |

| CAS Number | 1105233-12-2 |

The presence of functional groups such as thiazole and piperazine is noteworthy due to their established roles in drug design and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Thiazole Ring : Utilizing cyclization reactions involving appropriate precursors.

- Piperazine Integration : The piperazine moiety is introduced through nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the thiazole-piperazine intermediate with an isopropoxy-substituted phenyl group.

Each step requires careful optimization to achieve high yields and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with bacterial enzymes, potentially leading to inhibition of growth in various pathogens. For example, derivatives of thiazole have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Thiazole derivatives are frequently investigated for their anticancer properties. Studies have shown that compounds structurally similar to This compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Tyrosinase Inhibition

A related area of interest is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds containing phenolic structures have been reported to inhibit tyrosinase activity effectively, suggesting potential applications in treating hyperpigmentation disorders. Initial studies indicate that this compound may also exhibit similar inhibitory effects.

Case Studies

-

Antimicrobial Testing :

- A study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for compounds structurally related to our target compound.

-

Cytotoxicity Assays :

- MTT assays conducted on human cancer cell lines demonstrated that compounds with similar piperazine-thiazole linkages exhibited low cytotoxicity at concentrations below 25 µM, indicating a favorable safety profile for further development.

-

In Vivo Studies :

- Preliminary in vivo studies suggest that derivatives can effectively reduce tumor sizes in xenograft models, highlighting their potential as therapeutic agents.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological effects. The following sections summarize key findings related to the compound's applications.

Antimicrobial Activity

Compounds containing thiazole and piperazine structures have demonstrated significant antimicrobial properties. Studies have shown that derivatives of these compounds can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of thiazole and piperazine enhances antimicrobial efficacy, indicating potential for developing new antibiotics.

Antitumor Potential

Similar compounds have been investigated for their antitumor properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Mechanism of Action:

- Induction of S phase arrest

- Up-regulation of pro-apoptotic proteins

- Down-regulation of anti-apoptotic proteins

- Activation of caspase pathways leading to mitochondrial dysfunction

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines.

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of similar compounds:

- Antimicrobial Study : A study evaluated the efficacy of thiazole derivatives against various pathogens, demonstrating significant inhibitory effects on Gram-positive and Gram-negative bacteria.

- Antitumor Research : Another investigation focused on the apoptotic effects of thiazole-containing compounds on human cancer cell lines, revealing promising results for future drug development.

- Inflammation Models : Experimental models showed that compounds with similar structures effectively reduced inflammation in vivo, suggesting their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

Key structural analogs and their distinguishing features are summarized below:

Key Observations

Piperazine Core Modifications: The target compound retains the piperazine-methanone scaffold common to many analogs. Methylpiperazine derivatives (e.g., w3) may exhibit improved aqueous solubility due to the basic nitrogen, enhancing bioavailability .

Heterocyclic Substituents :

- The cyclopropylthiazole group in the target compound offers steric protection against cytochrome P450-mediated metabolism compared to thiophene (Compound 21) or triazole-containing analogs .

- Chloropyrimidine-triazole motifs (e.g., w3 , m6 ) are associated with kinase inhibition (e.g., JAK2, EGFR), suggesting the target compound could share similar activity pending empirical validation .

Aromatic Ring Modifications :

- The 4-isopropoxyphenyl group in the target compound provides moderate lipophilicity (clogP ~3.5 estimated), balancing membrane permeability and solubility. In contrast, the trifluoromethylphenyl group in Compound 21 increases lipophilicity (clogP ~4.2), which may enhance blood-brain barrier penetration but risk off-target effects .

Q & A

Basic: What are the common synthetic routes for preparing (4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone?

Answer:

The synthesis typically involves multi-step organic reactions, including:

Piperazine functionalization : Coupling a pre-synthesized piperazine derivative with a substituted benzoyl chloride (e.g., 4-isopropoxybenzoyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Thiazole ring formation : Cyclizing a thiourea intermediate with α-bromoketones (e.g., cyclopropane-substituted bromoketones) in ethanol at reflux .

Methylation/alkylation : Introducing the cyclopropylthiazole-methyl group to the piperazine ring via nucleophilic substitution using NaH as a base in tetrahydrofuran (THF) .

Critical parameters : Temperature control (<5°C for acylation), solvent purity (anhydrous for moisture-sensitive steps), and reaction time (monitored by TLC/HPLC).

Advanced: How can researchers optimize low-yielding steps in the synthesis of this compound?

Answer:

Low yields often occur during cyclopropane-thiazole coupling or piperazine acylation. Optimization strategies include:

- Design of Experiments (DoE) : Systematically varying solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. NaH), and stoichiometry .

- Catalyst screening : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- In-line monitoring : Using FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .

Example : A 20% yield improvement was achieved by replacing THF with DMF in the alkylation step, attributed to better solubility of the cyclopropylthiazole intermediate .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms the piperazine backbone (δ 2.5–3.5 ppm for N–CH₂), cyclopropyl protons (δ 0.8–1.2 ppm), and isopropoxy group (δ 1.3 ppm, doublet) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 442.215) .

- IR spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the isopropoxy group .

Advanced: How can researchers resolve ambiguous NMR signals in structurally similar analogs?

Answer:

Ambiguities arise from overlapping piperazine/thiazole protons. Strategies include:

- 2D NMR : COSY and HSQC to correlate coupled protons and assign quaternary carbons .

- Variable-temperature NMR : Resolving dynamic effects (e.g., hindered rotation in the piperazine ring) at −40°C .

- Isotopic labeling : Synthesizing deuterated analogs to simplify spectral interpretation .

Advanced: How to analyze contradictory bioactivity data in receptor-binding assays?

Answer:

Contradictions may stem from assay conditions or impurity profiles. Mitigation steps:

Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. CHO) .

Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dealkylated analogs) that may antagonize target receptors .

Dose-response curves : Confirm activity trends using EC₅₀/IC₅₀ values rather than single-point data .

Basic: What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

- Receptor binding : Radioligand displacement assays (e.g., 5-HT₁A or σ receptors, common targets for piperazine derivatives) .

- CYP450 inhibition : Liver microsome assays to assess metabolic stability .

- Solubility assays : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

Core modifications : Vary the cyclopropyl group (e.g., cyclobutyl, spirocyclic) to assess steric effects .

Substituent scanning : Replace isopropoxy with methoxy, ethoxy, or halogenated phenyl groups to probe electronic effects .

Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins .

Advanced: What strategies improve metabolic stability in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.